![molecular formula C14H16N2O5S2 B122369 (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid CAS No. 146706-23-2](/img/structure/B122369.png)

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

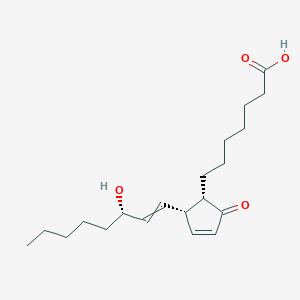

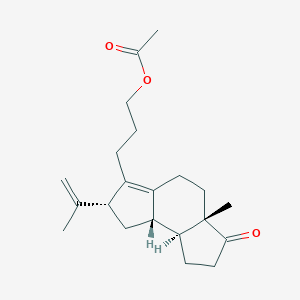

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, also known as Cefprozil, is a second-generation cephalosporin antibiotic that is commonly used to treat bacterial infections.

Mécanisme D'action

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for the cross-linking of peptidoglycan chains in the cell wall. This leads to the inhibition of cell wall synthesis and eventually causes bacterial cell death.

Biochemical and Physiological Effects

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is well-tolerated by most patients and has a low incidence of adverse effects. However, it may cause gastrointestinal disturbances, such as diarrhea, nausea, and vomiting. It may also cause allergic reactions in some patients, including rash, hives, and anaphylaxis.

Avantages Et Limitations Des Expériences En Laboratoire

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a useful tool for researchers studying bacterial infections and the mechanism of action of antibiotics. It is relatively easy to synthesize and has a wide range of antibacterial activity. However, its use in lab experiments may be limited by its potential for inducing antibiotic resistance in bacteria.

Orientations Futures

There are several potential future directions for research on (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. One area of interest is the development of new formulations of the drug that can be used to treat infections caused by antibiotic-resistant bacteria. Another area of research is the investigation of the drug's potential for use in combination with other antibiotics to enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid and its effects on bacterial physiology.

Méthodes De Synthèse

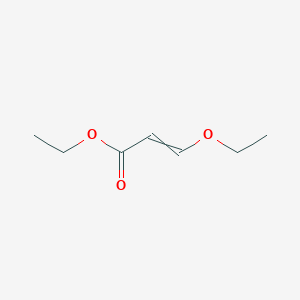

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid can be synthesized through the condensation of 7-aminocephalosporanic acid with 2-thiopheneacetyl chloride, followed by acylation with (R)-2-carboxypropionic acid and then with (R)-2-amino-3-methylbutanoic acid. The resulting product is then hydrolyzed to form (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid.

Applications De Recherche Scientifique

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. It has been used in the treatment of respiratory tract infections, skin and soft tissue infections, and urinary tract infections.

Propriétés

Numéro CAS |

146706-23-2 |

|---|---|

Nom du produit |

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

Formule moléculaire |

C14H16N2O5S2 |

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

InChI |

InChI=1S/C14H16N2O5S2/c1-7-6-23-12(16-10(7)13(18)19)11(14(20)21)15-9(17)5-8-3-2-4-22-8/h2-4,7,11-12H,5-6H2,1H3,(H,15,17)(H,18,19)(H,20,21)/t7?,11-,12+/m0/s1 |

Clé InChI |

QLVFYRQPYUDYLG-FRJORHAFSA-N |

SMILES isomérique |

CC1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)CC2=CC=CS2 |

SMILES |

CC1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CC2=CC=CS2 |

SMILES canonique |

CC1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CC2=CC=CS2 |

Synonymes |

BEM1 protein |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

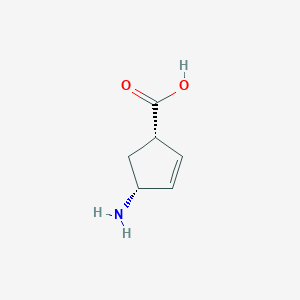

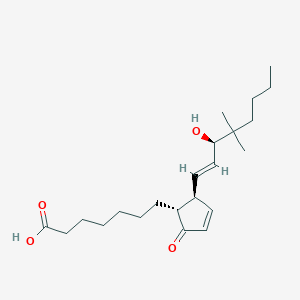

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)